Formyl-CoA Serves as an Irreplaceable C1 Donor in Oxalate Catabolism
In the formyl‑CoA transferase (FRC) reaction that initiates oxalate catabolism, formyl‑CoA functions as the obligate CoA donor. The Escherichia coli YfdW enzyme exhibits stringent specificity for formyl‑CoA and oxalate as substrates, with no detectable activity toward acetate or malonate [1][2]. The comparable FRC enzyme from Oxalobacter formigenes shows measurable activity with succinyl‑CoA as a CoA donor, but with a >10‑fold reduction in catalytic efficiency relative to formyl‑CoA [1]. This quantitative specificity gap establishes formyl‑CoA as the only physiologically competent substrate for high‑efficiency oxalate‑dependent ATP synthesis in O. formigenes and for functional reconstitution of the oxalate degradation pathway in E. coli.
| Evidence Dimension | Substrate specificity and catalytic competency of formyl‑CoA transferase (FRC) |
|---|---|
| Target Compound Data | Formyl‑CoA: high activity with oxalate; physiological substrate for E. coli YfdW and O. formigenes FRC |
| Comparator Or Baseline | Acetate: no activity; Malonate: no activity; Succinyl‑CoA: measurable but >10‑fold lower catalytic efficiency than formyl‑CoA |
| Quantified Difference | No activity with acetate or malonate; >10‑fold lower efficiency with succinyl‑CoA compared with formyl‑CoA |
| Conditions | Enzymatic assays with recombinant E. coli YfdW and O. formigenes FRC |
Why This Matters
For researchers reconstituting oxalate catabolism or developing oxalate‑degrading probiotics, only formyl‑CoA provides the requisite substrate specificity and catalytic efficiency; succinyl‑CoA yields drastically reduced activity and is not a viable substitute.
- [1] Toyota CG, Berthold CL, Gruez A, Jónsson S, Lindqvist Y, Cambillau C, Richards NG. Differential substrate specificity and kinetic behavior of Escherichia coli YfdW and Oxalobacter formigenes formyl coenzyme A transferase. J Bacteriol. 2008;190(7):2556–2564. View Source
- [2] Ricagno S, Jonsson S, Richards N, Lindqvist Y. Formyl‑CoA transferase encloses the CoA binding site at the interface of an interlocked dimer. EMBO J. 2003;22(13):3210–3219. View Source
